molecular formula C16H14FN5OS B2791761 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 924824-58-8

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2791761
CAS RN: 924824-58-8
M. Wt: 343.38
InChI Key: WLCYHQRNCQDXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, this compound can block the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, this compound can also inhibit the activity of other enzymes involved in cell signaling pathways, such as AKT and ERK. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of autoimmune diseases, this compound has been shown to reduce inflammation and improve clinical symptoms.

Advantages and Limitations for Lab Experiments

One advantage of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is its specificity for BTK, which can reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue distribution. However, one limitation of this compound is its potential for drug resistance, which can develop over time in cancer cells.

Future Directions

There are several future directions for research on 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict patient response to this compound. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide involves several steps, including the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorophenyl azide, which is then reacted with thioacetic acid to form 2-fluorophenylthioacetamide. The resulting compound is then reacted with o-tolyl isocyanate to form this compound.

Scientific Research Applications

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-11-6-2-4-8-13(11)18-15(23)10-24-16-19-20-21-22(16)14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCYHQRNCQDXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.